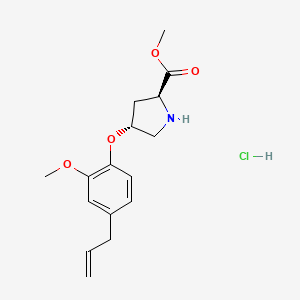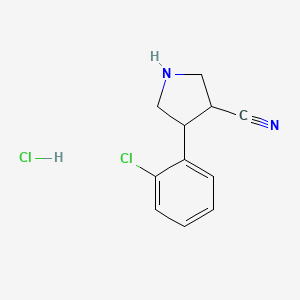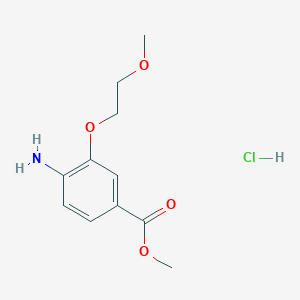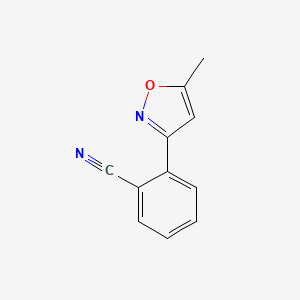
Methyl 3-(difluoromethoxy)-2-fluorobenzoate
Overview
Description
Methyl 3-(difluoromethoxy)-2-fluorobenzoate is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is commonly known as DFMBO-Me and is a derivative of benzoic acid.
Mechanism Of Action
The exact mechanism of action of DFMBO-Me is not fully understood. However, it has been suggested that it may act by inhibiting specific enzymes or proteins involved in cancer cell proliferation. It has also been proposed that DFMBO-Me may induce apoptosis or programmed cell death in cancer cells.
Biochemical And Physiological Effects
DFMBO-Me has been shown to exhibit low toxicity and high selectivity towards cancer cells. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. Moreover, DFMBO-Me has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as an anticancer agent.
Advantages And Limitations For Lab Experiments
One of the main advantages of DFMBO-Me is its low toxicity and high selectivity towards cancer cells. This makes it an ideal candidate for further development as an anticancer agent. However, one of the limitations of DFMBO-Me is its low solubility in water, which can make it difficult to use in certain lab experiments.
Future Directions
DFMBO-Me has shown promising activity against cancer cells, and its derivatives have been synthesized and evaluated for their anti-cancer properties. However, further studies are needed to fully understand the mechanism of action of DFMBO-Me and its derivatives. Moreover, future research should focus on the development of more efficient synthesis methods for DFMBO-Me and its derivatives. Finally, the potential applications of DFMBO-Me in material science should also be explored, as it has been found to exhibit interesting physical properties that could be useful in various applications.
Scientific Research Applications
DFMBO-Me has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. It has been found to exhibit promising activity against cancer cells, and its derivatives have been synthesized and evaluated for their anti-cancer properties. Moreover, DFMBO-Me has been used as a building block in the synthesis of various bioactive molecules, including kinase inhibitors, anti-inflammatory agents, and antiviral drugs.
properties
IUPAC Name |
methyl 3-(difluoromethoxy)-2-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-14-8(13)5-3-2-4-6(7(5)10)15-9(11)12/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFVPSLNBSLJSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)OC(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(difluoromethoxy)-2-fluorobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[1-(2-methoxyphenyl)-1-oxopropan-2-yl]acetamide](/img/structure/B1435906.png)
![8-Oxo-7-azaspiro[3.5]nonane-5-carboxylic acid](/img/structure/B1435909.png)
![3-[(Oxan-4-yl)methyl]azetidine hydrochloride](/img/structure/B1435910.png)



![3-Methyl-1-[(piperidin-2-yl)methyl]urea hydrochloride](/img/structure/B1435915.png)


![Methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1435922.png)
![(R)-methyl 4-((3R,5S,8S,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7-bis((trimethylsilyl)oxy)-2,3,4,5,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1435924.png)
![7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1435925.png)